molecular formula C10H20N2O6S2 B1210380 美克能 CAS No. 54856-23-4

美克能

货号 B1210380
CAS 编号: 54856-23-4
分子量: 328.4 g/mol
InChI 键: ZBJJDYGJCNTNTH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Betahistine Mesilate is an aralkylamine . It is a histamine analog and H1 receptor agonist that serves as a vasodilator . It is used in treating symptoms associated with Ménière’s disease . It works by improving the blood flow in the inner ear which reduces the pressure of excess fluid there .


Synthesis Analysis

Betahistine Mesilate can be synthesized from 2-vinylpyridine through a 2-step process of addition and salification . The total yield of Betahistine Mesilate was reported to be 72% .


Molecular Structure Analysis

The molecular structure of Betahistine Mesilate has been studied using ab initio MO-LCAO-SCF method . The chemical potential (electronegativity) and chemical hardness were verified as valuable molecular descriptors .


Chemical Reactions Analysis

The chemical reactions of Betahistine Mesilate have been studied using ab initio calculations that include a part of the correlation energy . The energies of the HOMO (the highest occupied molecular orbital) and LUMO (the lowest unoccupied molecular orbital), the permanent dipole moment p and quadrupole moment Q and the dipole polarizability α were calculated .


Physical And Chemical Properties Analysis

Betahistine Mesilate has a molecular weight of 328.4 g/mol . Its molecular formula is C10H20N2O6S2 . The IUPAC name for Betahistine Mesilate is methanesulfonic acid; N -methyl-2-pyridin-2-ylethanamine .

科学研究应用

Neurology

Betahistine mesylate: is widely recognized for its role in treating Meniere’s disease , which is characterized by vertigo, tinnitus, and hearing loss . It functions as a weak histamine H1 receptor agonist and a potent histamine H3 receptor antagonist, influencing the vestibular system and providing relief from vertigo symptoms .

Cardiology

While not directly used in cardiology, betahistine’s vasodilatory effects, due to its action on histamine receptors, could theoretically have implications for blood flow. However, current literature does not provide substantial evidence for its application in cardiology treatments .

Gastroenterology

Betahistine mesylate has been studied for its potential to reduce the severity and frequency of vertigo attacks associated with gastrointestinal symptoms of Meniere’s disease, such as nausea and vomiting . Its pharmacokinetics suggest it undergoes extensive first-pass metabolism, which is relevant to its gastrointestinal tolerability .

Otolaryngology (ENT)

In otolaryngology, betahistine mesylate is primarily used for managing vertigo and balance disorders associated with inner ear conditions like Meniere’s disease . It is thought to improve these symptoms by increasing inner ear blood circulation .

Ophthalmology

There is limited information on the direct application of betahistine mesylate in ophthalmology. However, given its effects on inner ear circulation, there could be potential research interest in its influence on ocular blood flow, although current evidence does not support this application .

Dermatology

The use of betahistine mesylate in dermatology is not well-documented. Its primary mechanism of action and current approved uses do not directly relate to dermatological conditions .

Psychiatry

Betahistine mesylate has been explored for its cognitive benefits in patients with schizophrenia. A study showed that high-dose betahistine can improve cognitive function but not psychiatric symptoms in these patients, indicating its potential utility in psychiatric conditions associated with cognitive deficits .

Oncology

Betahistine mesylate does not have a direct application in oncology. However, its safety profile and side effects are important considerations for patients with cancer who might be experiencing vertigo or balance disorders as a side effect of their cancer treatment .

安全和危害

Betahistine Mesilate is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . It may exacerbate bronchial asthma and peptic ulcers .

未来方向

Betahistine Mesilate is indicated for the reduction of recurrent vertigo episodes associated with Ménière’s disease in patients 18 years old and above . It is usually taken three times a day at first, and once the symptoms are under control, the dose may be reduced .

属性

IUPAC Name

methanesulfonic acid;N-methyl-2-pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2CH4O3S/c1-9-7-5-8-4-2-3-6-10-8;2*1-5(2,3)4/h2-4,6,9H,5,7H2,1H3;2*1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJJDYGJCNTNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=CC=N1.CS(=O)(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5638-76-6 (Parent)
Record name Betahistine mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054856234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Betahistine mesilate

CAS RN

54856-23-4
Record name Betahistine mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054856234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(ethylammonio)-N-methylpyridinium dimethanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.961
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BETAHISTINE MESILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1L0E3R43Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Betahistine mesilate
Reactant of Route 2
Reactant of Route 2
Betahistine mesilate
Reactant of Route 3
Reactant of Route 3
Betahistine mesilate
Reactant of Route 4
Reactant of Route 4
Betahistine mesilate
Reactant of Route 5
Reactant of Route 5
Betahistine mesilate
Reactant of Route 6
Reactant of Route 6
Betahistine mesilate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。